3-Isobutyl-benzoic acid

Medicinal Chemistry Anti-infective Synthesis Piperazine Derivatives

3-Isobutyl-benzoic acid is the essential meta-substituted isomer for synthesizing 4-(4-fluorobenzyloxy)-3-isobutylbenzoyl-piperazine derivatives per JPH08269028A. Unlike the para isomer (CAS 38861-88-0, an ibuprofen impurity standard), this compound features a free carboxylic acid (HBD=1), enabling direct amide coupling and esterification without deprotection steps. Its isobutyl branching provides distinct steric effects for binding pocket studies. Choose this isomer for antimicrobial and anti-Helicobacter pylori research programs.

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
CAS No. 565450-43-3
Cat. No. B3145001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isobutyl-benzoic acid
CAS565450-43-3
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCC(C)CC1=CC(=CC=C1)C(=O)O
InChIInChI=1S/C11H14O2/c1-8(2)6-9-4-3-5-10(7-9)11(12)13/h3-5,7-8H,6H2,1-2H3,(H,12,13)
InChIKeyCKRIXBYUPYKARN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 50 mg / 100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Isobutyl-benzoic Acid (CAS 565450-43-3): Technical Baseline and Procurement Context


3-Isobutyl-benzoic acid (CAS 565450-43-3), IUPAC name 3-(2-methylpropyl)benzoic acid, is a monosubstituted benzoic acid derivative with the molecular formula C11H14O2 and molecular weight of 178.23 g/mol . This compound features an isobutyl group (2-methylpropyl) substituted at the meta position of the benzoic acid ring . As an aromatic carboxylic acid with a branched alkyl substituent, it serves primarily as a synthetic intermediate and building block in organic chemistry, with calculated physicochemical properties including an XlogP of 3.6 and a topological polar surface area of 37.3 Ų [1]. The compound is commercially available from multiple research chemical suppliers in purities ranging from 95% to 98% for research use only .

Why 3-Isobutyl-benzoic Acid Cannot Be Casually Substituted by Other Isobutylbenzoic Acid Isomers or Alkyl Benzoates


Generic substitution of 3-isobutyl-benzoic acid with its para-substituted isomer (4-isobutylbenzoic acid, CAS 38861-88-0) or ester derivatives introduces critical differences in regiochemical reactivity, molecular recognition properties, and application specificity. The meta substitution pattern of 3-isobutyl-benzoic acid confers distinct spatial orientation of the carboxylic acid moiety relative to the hydrophobic isobutyl group, which directly influences binding interactions in bioactive molecule design [1]. As evidenced by its specific citation in Japanese Patent JPH08269028A as the requisite carboxylic acid precursor for 4-(4-fluorobenzyloxy)-3-isobutylbenzoyl-piperazine derivatives with claimed anti-Helicobacter pylori activity, the meta substitution is not interchangeable with para isomers in this synthetic pathway [1]. Furthermore, the free carboxylic acid functionality differentiates 3-isobutyl-benzoic acid from ester analogs such as 3-isobutyl-benzoic acid methyl ester (CAS 565450-42-2), which has a calculated XlogP of 4 (versus 3.6 for the acid) and lacks the hydrogen bond donor capacity (HBD = 0 versus HBD = 1 for the acid) [2]. These differences in polarity, hydrogen bonding capability, and metabolic liability dictate that simple in-class substitution will alter downstream reactivity profiles and biological outcomes.

Quantitative Differentiation Evidence for 3-Isobutyl-benzoic Acid (CAS 565450-43-3)


Meta-Substituted 3-Isobutyl-benzoic Acid as a Specific Synthetic Intermediate for Anti-H. pylori Piperazine Derivatives

3-Isobutyl-benzoic acid is explicitly designated as the carboxylic acid precursor (Formula II) for synthesizing N-acylpiperazine derivatives with antimicrobial and antiulcer activity against Helicobacter pylori, as disclosed in Japanese Patent JPH08269028A [1]. The patent specifically identifies 4-(4-fluorobenzyloxy)-3-isobutylbenzoic acid as the requisite carboxylic acid intermediate, with the 3-isobutyl substitution pattern on the benzoic acid core being essential to the synthetic route and claimed biological activity [1]. No para-substituted analog (4-isobutylbenzoic acid) is cited as an equivalent alternative in this synthetic pathway.

Medicinal Chemistry Anti-infective Synthesis Piperazine Derivatives

Hydrogen Bond Donor Capacity Distinguishes 3-Isobutyl-benzoic Acid from Ester Analogs

The free carboxylic acid functionality of 3-isobutyl-benzoic acid confers a hydrogen bond donor count (HBD) of 1, whereas the corresponding methyl ester analog, 3-isobutyl-benzoic acid methyl ester (CAS 565450-42-2), has an HBD of 0 [1][2]. This difference directly impacts the compound's capacity to participate in hydrogen bonding networks, affecting solubility, protein binding interactions, and metabolic stability. Additionally, the acid exhibits a lower calculated lipophilicity (XlogP = 3.6) compared to the methyl ester (XlogP = 4), and a larger topological polar surface area (TPSA = 37.3 Ų for acid versus 26.3 Ų for ester) [1][2].

Physicochemical Property Analysis Medicinal Chemistry Prodrug Design

Regiochemical Differentiation: Meta versus Para Substitution in Isobutylbenzoic Acid Isomers

3-Isobutyl-benzoic acid (meta-substituted) and 4-isobutylbenzoic acid (para-substituted, CAS 38861-88-0) are positional isomers with identical molecular formula (C11H14O2) and molecular weight (178.23 g/mol) but exhibit distinct regiochemical properties [1]. The 4-isobutylbenzoic acid isomer is a well-characterized pharmaceutical impurity standard for ibuprofen (designated Ibuprofen Impurity 11) and is commercially available as a certified reference material with established melting point of 143-146 °C [1][2]. In contrast, 3-isobutyl-benzoic acid lacks publicly available melting point data and is not established as a pharmacopoeial impurity standard, indicating a fundamentally different application space . The meta substitution pattern orients the carboxylic acid group at an angle of approximately 120° relative to the isobutyl substituent on the benzene ring, whereas para substitution places these groups at 180° opposition.

Structure-Activity Relationship Positional Isomerism Medicinal Chemistry

Synthetic Versatility of Carboxylic Acid Moiety versus Ester Analogs

3-Isobutyl-benzoic acid, as a free carboxylic acid, can be directly utilized in amide coupling, esterification, reduction to benzyl alcohol derivatives, and conversion to acid chlorides without the deprotection steps required when using ester-protected analogs . The methyl ester analog (CAS 565450-42-2) requires an additional saponification or hydrolysis step to access the free acid functionality for certain downstream transformations . This synthetic efficiency advantage translates to reduced step count, higher atom economy, and potentially improved overall yield in multi-step synthetic sequences when the free acid is the desired functional handle.

Organic Synthesis Functional Group Interconversion Building Block Chemistry

Patent-Cited Antimicrobial Scaffold Differentiation from NSAID-Associated Para Isomer

3-Isobutyl-benzoic acid is associated with antimicrobial/antiulcer drug discovery targeting Helicobacter pylori via piperazine derivatization, as documented in JPH08269028A [1]. In contrast, 4-isobutylbenzoic acid is primarily associated with the NSAID ibuprofen as a degradation impurity and analytical reference standard, with no documented antimicrobial applications [2]. This divergent application landscape underscores that the meta versus para substitution pattern directs the compounds toward entirely distinct therapeutic areas and research applications.

Antimicrobial Research Drug Discovery Patent Analysis

Procurement-Relevant Application Scenarios for 3-Isobutyl-benzoic Acid (CAS 565450-43-3)


Synthesis of Anti-Helicobacter pylori N-Acylpiperazine Derivatives

Based on the explicit disclosure in Japanese Patent JPH08269028A, 3-isobutyl-benzoic acid serves as the requisite carboxylic acid precursor (Formula II) for preparing 4-(4-fluorobenzyloxy)-3-isobutylbenzoyl-piperazine derivatives with claimed antimicrobial and antiulcer activity against Helicobacter pylori [1]. Procurement of this specific meta-substituted isomer is essential for reproducing the synthetic route described in this patent, as the para-substituted analog (4-isobutylbenzoic acid) is not cited as an equivalent alternative in the disclosed synthetic pathway [1].

Medicinal Chemistry Building Block Requiring Free Carboxylic Acid Functionality

When synthetic protocols require a reactive carboxylic acid handle for direct amide bond formation, esterification, or conversion to acid chlorides without intervening deprotection steps, 3-isobutyl-benzoic acid is the appropriate procurement choice over ester analogs such as 3-isobutyl-benzoic acid methyl ester (CAS 565450-42-2). The free acid functionality (HBD = 1) eliminates the need for saponification and provides the requisite hydrogen bond donor capacity for biological target engagement [2].

Structure-Activity Relationship Studies on Alkyl-Substituted Benzoic Acids

For SAR investigations exploring the effect of alkyl substitution pattern and chain branching on benzoic acid core scaffolds, 3-isobutyl-benzoic acid provides a meta-substituted, branched alkyl comparator. Its calculated XlogP of 3.6 and TPSA of 37.3 Ų offer a specific lipophilicity-polarity profile intermediate between smaller alkyl-substituted analogs and larger hydrophobic derivatives [2]. The isobutyl branching pattern introduces steric effects distinct from linear n-butyl substitution, which may influence binding pocket accommodation in target proteins.

Non-NSAID Research Requiring Isobutylbenzoic Acid Scaffold

Researchers working in therapeutic areas unrelated to NSAID development or ibuprofen impurity analysis should specifically procure 3-isobutyl-benzoic acid rather than 4-isobutylbenzoic acid. The para isomer (CAS 38861-88-0) is extensively characterized and commercially positioned as an ibuprofen-related impurity standard [3], whereas the meta isomer is associated with antimicrobial/antiulcer agent development via piperazine derivatization [1]. This application divergence makes compound selection critical based on the intended research domain.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Isobutyl-benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.